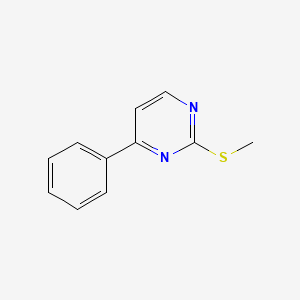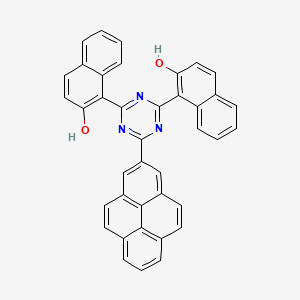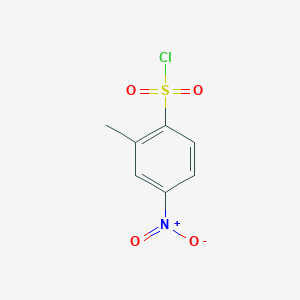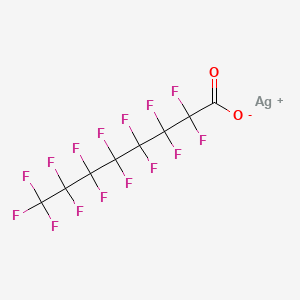
Silver perfluorooctanoate
Übersicht
Beschreibung
Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2 . It is also known as Pentadecafluorooctanoic acid silver (I) salt . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, silver nanoparticles, which could be related, are synthesized using various methods such as chemical reduction, photo reduction, and laser synthesis .
Molecular Structure Analysis
This compound is a simple 8-member carbon molecule that has fluorine, rather than hydrogen, atoms . The result is a chemical that resembles simple forms of fat that occur naturally in our bodies but does not break down significantly .
Chemical Reactions Analysis
Silver catalysis has a rich and versatile chemistry now expanding from processes mediated by silver complexes and silver nanoparticles to transformations catalyzed by silver metal organic alloys and single-atom catalysts .
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Pollution Analysis
Perfluorinated Alkyl Acids in Environmental Samples : Research by Thompson et al. (2011) has explored the measurement of perfluorinated alkyl compounds (PFCs), including perfluorooctanoate (PFOA), in environmental samples like water, sediment, and wildlife around Sydney Harbour. This study indicates the relevance of PFOA and related compounds in monitoring environmental pollution and analyzing the impact on ecosystems (Thompson et al., 2011).
Perfluorochemicals in Water Reuse : Plumlee et al. (2008) investigated the presence of perfluorinated surfactant residues, including PFOA, in recycled water. This study is significant for understanding the persistence of such compounds in water treatment processes and their potential ecological impacts (Plumlee et al., 2008).
Wastewater Treatment and Recovery
- Removal and Recovery of PFOA from Wastewater : A study by Xiaofeng et al. (2015) focused on the removal and recovery of PFOA from wastewater using nanofiltration. This research is crucial for developing methods to mitigate PFOA pollution originating from industrial sources (Xiaofeng et al., 2015).
Health and Exposure Studies
Community Exposure to Perfluorooctanoate : Emmett et al. (2006) conducted a study to determine serum perfluorooctanoate (PFOA) in residents near a fluoropolymer production facility, examining contributions from various sources like air, water, and occupational exposures. This research helps in understanding human exposure levels to such compounds (Emmett et al., 2006).
Perfluorooctanesulfonate and Related Fluorochemicals in Human Blood : A study by Kannan et al. (2004) measured concentrations of PFOA in human blood samples from various countries, providing insights into the global exposure and distribution of these chemicals in humans (Kannan et al., 2004).
Chemical Properties and Analysis
Preparation and Properties of Salts of Perfluorooctanoic Acid : Research by Lines and Sutcliffe (1984) on the preparation of various salts of perfluorooctanoic acid, including silver perfluorooctanoate, offers valuable information on the chemical properties and thermal stabilities of these compounds (Lines & Sutcliffe, 1984).
Automated Solid-Phase Extraction and Measurement of PFOA : A study by Kuklenyik et al. (2004) developed a method for measuring trace levels of PFOA in human serum and milk, highlighting the significance of analytical techniques in monitoring human exposure to these compounds (Kuklenyik et al., 2004).
Industrial and Occupational Health
Dermal Toxicity of Ammonium Perfluorooctanoate : Kennedy's study in 1985 on the dermal toxicity of ammonium perfluorooctanoate in rabbits and rats provides insights into the occupational health aspects related to the handling of such compounds (Kennedy, 1985).
Development and Validation of a Wipe Test Method for PFO : A study by Botelho et al. (2009) on the development of a wipe test method for determining PFO concentration on various surfaces is crucial for assessing industrial hygiene controls in processes involving PFO products (Botelho et al., 2009).
Wirkmechanismus
Target of Action
Silver perfluorooctanoate, like other perfluorinated compounds (PFCs), primarily targets the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The interaction of this compound with PPARα leads to the activation of this receptor . This activation can modulate various cellular processes, including lipid metabolism and cell proliferation . It’s also suggested that this compound may disrupt cell-cell communication, induce mitochondrial dysfunction, interfere with protein binding, and cause oxidative stress .
Biochemical Pathways
Upon activation of PPARα, this compound can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The compound’s impact on these pathways can lead to various downstream effects, such as changes in lipid profiles, inflammatory responses, and cell growth patterns .
Pharmacokinetics
Based on studies of similar pfcs, it’s likely that the compound exhibits significant persistence in the body due to its resistance to metabolic degradation . This persistence, along with the compound’s potential for bioaccumulation, could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The activation of PPARα by this compound can lead to various molecular and cellular effects. These may include changes in lipid metabolism, inflammatory responses, and cell proliferation . Additionally, the compound’s potential to disrupt cell-cell communication, induce mitochondrial dysfunction, interfere with protein binding, and cause oxidative stress could contribute to its overall biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s persistence and potential for bioaccumulation suggest that it could accumulate in environmental media and organisms, potentially influencing its action and efficacy . Furthermore, the compound’s resistance to degradation suggests that it could remain stable in various environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Perfluorinated compounds, which include Silver perfluorooctanoate, have been linked to various adverse health effects . Future research directions include synthesizing these compounds with controlled physico-chemical properties, examining microbial development of resistance toward these compounds, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon exposure .
Biochemische Analyse
Biochemical Properties
It is known that PFCs, including Silver perfluorooctanoate, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound, like other PFCs, can have significant effects on various types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Pfcs are known for their environmental persistence , suggesting that this compound may also exhibit stability over time.
Dosage Effects in Animal Models
Studies on related PFCs have shown that they can have various effects at different dosages . These effects could include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Pfcs are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Pfcs are known to be widespread in the environment and can accumulate in various tissues .
Subcellular Localization
Studies on related PFCs suggest that they can be localized to specific compartments or organelles within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Silver perfluorooctanoate can be achieved through a simple reaction between Silver nitrate and Perfluorooctanoic acid.", "Starting Materials": [ "Silver nitrate", "Perfluorooctanoic acid" ], "Reaction": [ "Dissolve Silver nitrate in distilled water to form a solution.", "Add Perfluorooctanoic acid to the Silver nitrate solution and stir the mixture.", "Heat the mixture to 60-70°C and continue stirring until the reaction is complete.", "Filter the resulting Silver perfluorooctanoate precipitate and wash it with distilled water.", "Dry the precipitate in a vacuum oven at 60°C for 24 hours to obtain the final product." ] } | |
CAS-Nummer |
335-93-3 |
Molekularformel |
C8HAgF15O2 |
Molekulargewicht |
521.94 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid;silver |
InChI |
InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChI-Schlüssel |
CZINRFRKDICVHB-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Ag] |
| 335-93-3 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
335-67-1 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




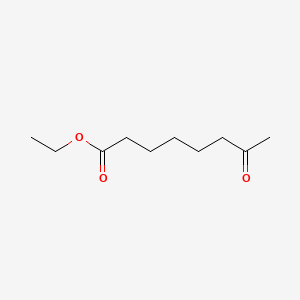

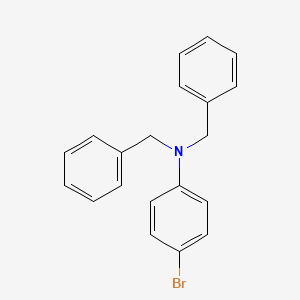
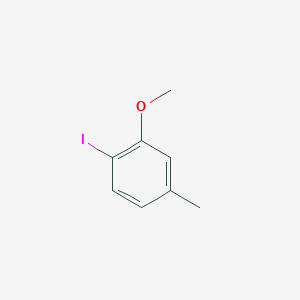

![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)
![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)
